Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]- is a complex organic compound that belongs to the class of fused heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps, starting from simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process includes the formation of the triazine ring through a series of reactions, including cyclization and substitution reactions . The overall yield of the synthesis can be optimized to achieve a higher percentage by carefully controlling the reaction conditions and using appropriate reagents .
Industrial Production Methods
For industrial-scale production, the synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be scaled up using a two-vessel-operated process. This method ensures the safety and efficiency of the production process, allowing for the preparation of kilogram quantities of the compound . The process involves the use of low-cost raw materials and aims to minimize impurities and optimize yield .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential as a kinase inhibitor and antiviral agent, particularly in the treatment of cancer and viral infections
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets and inhibits their activity, thereby exerting its therapeutic effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other fused heterocycles, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral agent used in the treatment of COVID-19
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is unique due to its specific structure and the presence of functional groups that confer its biological activity. Its ability to inhibit kinases and viral enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C25H26N6O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-[(1R)-1-phenylethyl]pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29)/t17-/m1/s1 |
InChI Key |
STNJCYKOXYBBIA-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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